1-(3-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-(3-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties.
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of [1.1.1]propellane, a highly strained bicyclic compound.
Fluorination: The introduction of the fluorine atom is achieved through the reaction of [1.1.1]propellane with a fluorinating agent, such as fluorine gas or a fluorinating reagent.
Iodination: The iodination step involves the reaction of the fluorinated intermediate with an iodine source, such as iodine monochloride or molecular iodine, under suitable reaction conditions
Chemical Reactions Analysis
1-(3-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alkanes or alcohols.
Cross-Coupling Reactions: The iodine atom serves as a good leaving group in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: The compound is used as a bioisostere for phenyl rings in drug design, enhancing solubility, metabolic stability, and overall drug-likeness
Materials Science: Its unique structure makes it suitable for use in the development of molecular rods, liquid crystals, and supramolecular assemblies.
Chemical Biology: The compound is used in the study of molecular interactions and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The fluorine atom enhances binding affinity through hydrogen bonding and electrostatic interactions, while the iodine atom facilitates cross-coupling reactions. The bicyclo[1.1.1]pentane core provides a rigid scaffold that influences the overall molecular conformation and reactivity .
Comparison with Similar Compounds
1-(3-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
1-(3-Fluorophenyl)-3-chlorobicyclo[1.1.1]pentane: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.
1-(3-Fluorophenyl)-3-bromobicyclo[1.1.1]pentane:
1-(3-Fluorophenyl)-3-methylbicyclo[1.1.1]pentane: Methyl substitution affects the compound’s steric and electronic properties
The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which provide distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FI/c12-9-3-1-2-8(4-9)10-5-11(13,6-10)7-10/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJHLKMNUIHLCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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